7-Azabicyclo[2.2.1]heptan-7-ium chloride
Overview
Description
7-Azabicyclo[2.2.1]heptan-7-ium chloride is a nitrogen-containing bicyclic compound, also known as 7-azanorbornane. It is a derivative of norbornane with an amine group at the bridgehead position, making it a significant compound in organic chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriately substituted dienes using a strong acid catalyst.
Modern Methods: Advanced synthetic routes involve the use of transition metal-catalyzed reactions, such as the intramolecular amination of alkynes.
Industrial Production Methods: Industrial production typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 7-azabicyclo[2.2.1]heptan-7-ol.
Reduction: Reduction reactions can reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 7-azabicyclo[2.2.1]heptan-7-ol
Reduction: Various amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
7-Azabicyclo[2.2.1]heptan-7-ium chloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 7-Azabicyclo[2.2.1]heptan-7-ium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating biological processes.
Comparison with Similar Compounds
Norbornane: The parent compound without the nitrogen atom.
Epibatidine: A related compound with significant biological activity.
7-Azabicyclo[2.2.1]heptan-7-ol: A hydroxylated derivative.
Uniqueness: 7-Azabicyclo[2.2.1]heptan-7-ium chloride is unique due to its bicyclic structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and development hold promise for future advancements in multiple fields.
Properties
IUPAC Name |
7-azoniabicyclo[2.2.1]heptane;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHCKZLQJDVZPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1[NH2+]2.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.